3,5-Dimethyl-1-adamantanemethanol

説明

The Adamantane (B196018) Framework as a Unique Structural Motif in Organic Chemistry Research

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon renowned for its exceptional structure. nih.gov It consists of three fused cyclohexane (B81311) rings arranged in a strain-free, highly symmetrical, and rigid cage-like formation, essentially representing the smallest unit of a diamond crystal lattice. nih.gov This diamondoid structure imparts a unique combination of properties: high thermal stability, conformational rigidity, and significant lipophilicity (fat-solubility). nih.gov Unlike flat aromatic rings, the three-dimensional, tetrahedral geometry of the adamantane core provides a distinct and predictable scaffold, making it an invaluable building block in the design of complex organic molecules. scbt.com Its non-polar, hydrophobic backbone and the ability to be functionalized at its bridgehead positions allow for the creation of derivatives with precisely controlled three-dimensional orientations. scbt.com

Evolution of Research Interests in Adamantane Derivatives

Research into adamantane derivatives has evolved significantly since the discovery of the antiviral properties of amantadine (B194251) in the 1960s. Initially focused on medicinal chemistry for infectious diseases, the scope has broadened dramatically. nih.gov Scientists soon recognized that incorporating the bulky, lipophilic adamantane cage into drug molecules could enhance their absorption, distribution, metabolism, and excretion (ADME) properties. chemicalbook.com This has led to the development of adamantane-based drugs for a wide array of conditions, including Alzheimer's disease (Memantine), type 2 diabetes (Vildagliptin and Saxagliptin), and various central nervous system disorders. beilstein-journals.org More recently, interest has expanded into materials science, where the rigid adamantane scaffold is used to construct polymers, metal-organic frameworks (MOFs), and advanced optical materials with novel properties. scbt.comresearchgate.netnih.gov The trend is a move towards using the adamantane unit not just as a passive lipophilic group, but as an active structural component to orient functional groups for enhanced interaction with biological targets or to build highly ordered supramolecular structures. scbt.combeilstein-journals.org

Scope and Significance of 3,5-Dimethyl-1-adamantanemethanol in Chemical and Biological Research

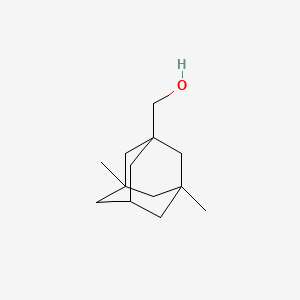

This compound is a specific derivative that features a hydroxymethyl group (-CH₂OH) and two methyl groups at the bridgehead positions of the adamantane core. This substitution pattern breaks the perfect symmetry of the parent adamantane molecule while retaining its fundamental rigid and lipophilic character.

While extensive research on this specific molecule is not widespread in publicly available literature, its structure points to its role as a valuable chemical intermediate and building block. The presence of the primary alcohol functional group provides a reactive handle for a wide range of subsequent chemical transformations, such as esterification, etherification, or oxidation. The dimethyl substitution makes it a close structural relative of the well-known pharmaceutical agent Memantine (B1676192) (1-amino-3,5-dimethyladamantane), suggesting its potential use in the synthesis of new drug analogues. nih.gov It is often categorized as a pharmaceutical intermediate, highlighting its role in the synthetic pathways toward more complex active pharmaceutical ingredients (APIs). chemicalbook.com

Physicochemical Properties of this compound

The physical and chemical identity of this compound is defined by its molecular structure and resulting properties.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 26919-42-6 | fishersci.ca |

| Molecular Formula | C₁₃H₂₂O | fishersci.ca |

| Molecular Weight | 194.31 g/mol | fishersci.ca |

| Appearance | Solid | scbt.com |

| Melting Point | 58-62 °C | scbt.com |

| Boiling Point | 115 °C at 3 mmHg | beilstein-journals.org |

| Solubility | Soluble in Methanol (B129727); Very slightly soluble in water (0.66 g/L, calculated) | beilstein-journals.orgresearchgate.net |

Synthesis and Reactivity

Synthesis Pathways

Koch-Haaf Carboxylation: The synthesis would likely start from 1,3-dimethyladamantane (B135411). This precursor can undergo a Koch-Haaf reaction, which involves treating the hydrocarbon with formic acid in the presence of a strong acid like sulfuric acid, to introduce a carboxylic acid group (-COOH) at a bridgehead position. nih.govorgsyn.org This reaction reliably produces 3,5-dimethyladamantane-1-carboxylic acid . This method is a standard for carboxylating saturated hydrocarbons at a tertiary carbon. orgsyn.org

Reduction of the Carboxylic Acid: The resulting 3,5-dimethyladamantane-1-carboxylic acid can then be reduced to the primary alcohol, this compound. This transformation is a fundamental reaction in organic synthesis, typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ether solvent. This step converts the carboxyl group into a hydroxymethyl group (-CH₂OH), yielding the final product.

Chemical Reactivity

The reactivity of this compound is dominated by its primary alcohol functional group. This hydroxyl group allows for a variety of common alcohol reactions, providing a gateway to a range of other derivatives. Key reactions would include:

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) to form esters.

Oxidation: The primary alcohol can be oxidized to form an aldehyde (3,5-dimethyladamantane-1-carbaldehyde) or further to the corresponding carboxylic acid, depending on the oxidizing agent used.

Etherification: Conversion into ethers through reactions like the Williamson ether synthesis.

The adamantane cage itself is generally unreactive under mild conditions, providing a stable scaffold for these transformations.

Applications in Research

While specific research applications for this compound are not widely documented, its structure makes it a compound of interest in several areas, primarily as a precursor or building block.

Potential in Medicinal Chemistry

The structural similarity to memantine suggests its utility as a starting material for creating new derivatives for neurological drug discovery. By modifying the hydroxymethyl group, chemists can explore how different functionalities at this position affect receptor binding and pharmacological activity. The adamantane core provides the necessary lipophilicity to potentially aid in crossing the blood-brain barrier, a critical step for CNS-active drugs. beilstein-journals.org

Role in Materials Science

Adamantane derivatives containing reactive functional groups like alcohols are valuable in polymer and materials science. researchgate.net this compound could be used as a monomer or a modifying agent. For instance, it could be converted into an acrylate (B77674) or methacrylate (B99206) ester and then polymerized to create polymers with high thermal stability and specific mechanical properties imparted by the rigid adamantane cage. Such polymers are investigated for applications in photoresists and advanced coatings.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3,5-dimethyl-1-adamantyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWLWJAOIBEWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398780 | |

| Record name | 3,5-Dimethyl-1-adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26919-42-6 | |

| Record name | 3,5-Dimethyl-1-adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Functionalization of Adamantane Scaffolds

Regioselective Synthesis and Alkylation Approaches for Substituted Adamantane (B196018) Derivatives

The functionalization of the adamantane core is primarily directed at its four equivalent bridgehead (tertiary) positions and its twelve secondary positions. Achieving regioselectivity is paramount in the synthesis of specifically substituted derivatives.

Lewis Acid-Catalyzed Alkylation Strategies

Lewis acids are instrumental in the synthesis of substituted adamantanes, most notably through Friedel-Crafts type reactions and catalyzed isomerizations. The industrial synthesis of adamantane itself involves the aluminum chloride (AlCl₃) catalyzed rearrangement of tetrahydrodicyclopentadiene. chemicalbook.com This principle of using Lewis acids to promote carbocationic rearrangements and alkylations is central to producing alkyl-substituted adamantanes.

For instance, new meta-substituted tetraaryl adamantane derivatives have been synthesized via a one-step Friedel-Crafts adamantylation using AlCl₃ in conjunction with t-butyl bromide. mdpi.comjlu.edu.cn The choice of catalyst can significantly influence the substitution pattern. While AlCl₃ can lead to meta-substituted products, other catalysts like InCl₃ may produce the para-isomer. jlu.edu.cn

The regioselective synthesis of 1,3,5-trimethyl-adamantane can be achieved through the alkylation of 1,3-dimethyl-adamantane, demonstrating the stepwise functionalization of the adamantane bridgehead positions. google.com Ruthenium complexes have also been explored as catalysts for the alkylation of adamantane with alkyl halides, providing a pathway to mono- and dialkyl-substituted derivatives with yields ranging from 70–98%. nih.gov

Table 1: Lewis Acid-Catalyzed Alkylation of Adamantane Scaffolds

| Catalyst System | Reactants | Product(s) | Yield | Reference |

| AlCl₃ / t-butyl bromide | Adamantane, Substituted Benzenes | meta-Tetraaryl Adamantanes | Good to Excellent | mdpi.com, jlu.edu.cn |

| AlCl₃ / HCl | endo-Tetrahydrodicyclopentadiene | Adamantane | 30-40% | chemicalbook.com |

| Ruthenium Complexes | Adamantane, Alkyl Halides | Mono- and Dialkyl-adamantanes | 70-98% | nih.gov |

| HF / BF₃ | Perhydroacenaphthene | 1,3-Dimethyladamantane (B135411) | 51-63% | google.com |

Hydroxylation and Oxidation Methods in Adamantane Synthesis

Directing oxidation to specific positions on the adamantane skeleton is a key strategy for introducing functional groups. The tertiary C-H bonds at the bridgehead positions are particularly susceptible to oxidation due to the stability of the resulting carbocation intermediates.

A general and effective method for the hydroxylation of tertiary carbon atoms is "dry ozonation," where adamantane adsorbed onto silica (B1680970) gel is treated with ozone. google.com This technique can convert adamantane to 1-adamantanol (B105290) in yields of 81–84% and can further oxidize the product to 1,3-adamantanediol. google.com

Catalytic oxidation using hydrogen peroxide in the presence of a dimethylglyoxime (B607122) and copper dichloride complex catalyst has been shown to produce a mixture of tri-, tetra-, and penta-oxygenated adamantane derivatives, with the depth of oxidation depending on reaction conditions. researchgate.net Another approach involves the reaction of 1,3-dimethyladamantane with molecular oxygen, catalyzed by N-hydroxyphthalimide and cobalt salts, to yield 3,5-dimethyladamantan-1-ol. sigmaaldrich.comchemicalbook.com

Biocatalysis also offers a highly regioselective route. Whole cells of the bacterium Streptomyces griseoplanus have been used to hydroxylate adamantane specifically at the C-1 position, producing 1-adamantanol with a 32% molar conversion yield. sigmaaldrich.com This reaction is believed to involve a P450 oxidation system. sigmaaldrich.com

Table 2: Selected Oxidation and Hydroxylation Methods for Adamantane

| Method | Reagents/Catalyst | Substrate | Product | Yield | Reference |

| Dry Ozonation | O₃ on Silica Gel | Adamantane | 1-Adamantanol | 81-84% | google.com |

| Catalytic Oxidation | H₂O₂ / Cu₂Cl₄·2DMG | Adamantane | Poly-ols | 72% total mixture | researchgate.net |

| Catalytic Oxidation | O₂ / NHPI, Co(OAc)₂ | 1,3-Dimethyladamantane | 1-Acetyl-3,5-dimethyladamantane | 58% | sigmaaldrich.com |

| Biocatalysis | Streptomyces griseoplanus | Adamantane | 1-Adamantanol | 32% | sigmaaldrich.com |

| Radical Reaction | CBrCl₃, H₂O / Mn(acac)₃ | 1,3-Dimethyladamantane | 3,5-Dimethyladamantan-1-ol | 79% | researchgate.net |

Advanced Synthetic Transformations Leading to 3,5-Dimethyl-1-adamantanemethanol and its Analogues

The synthesis of the specific target molecule, this compound, requires a multi-step approach that builds upon the fundamental reactions of the adamantane core.

Multi-Step Organic Synthesis Pathways

A plausible and efficient synthetic route to this compound starts from 1,3-dimethyladamantane and proceeds through the formation of a key carboxylic acid intermediate.

Bromination: The first step involves the selective bromination of a bridgehead position. 1,3-Dimethyladamantane is treated with bromine, often with a catalytic amount of HBr in acetic acid or in the presence of a Lewis acid like aluminum trichloride, to produce 1-bromo-3,5-dimethyladamantane (B142378) in high yield (typically >90%). chemicalbook.comgoogle.com

Carboxylation: The resulting 1-bromo-3,5-dimethyladamantane serves as a precursor for introducing a carboxyl group. One established method involves nucleophilic substitution with potassium cyanide (KCN) to form 1-cyano-3,5-dimethyladamantane, followed by acidic hydrolysis to yield 3,5-dimethyladamantane-1-carboxylic acid. An alternative, more direct route is the Koch-Haaf reaction, where the adamantyl bromide or alcohol is treated with formic acid and a strong acid (like sulfuric acid) to generate the carboxylic acid directly. orgsyn.org

Reduction: The final step is the reduction of the carboxylic acid functional group to a primary alcohol. 3,5-Dimethyladamantane-1-carboxylic acid can be reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an etheral solvent, to afford the target compound, this compound. The reduction of the analogous 1,3-adamantanedicarboxylic acid to 1,3-adamantanedimethanol (B95918) establishes a clear precedent for this transformation. jlu.edu.cn

Optimization of Reaction Kinetics and Yield Control in Adamantane Synthesis

Optimizing the synthesis of adamantane derivatives requires careful control over reaction parameters to maximize yield and selectivity while minimizing side reactions. sigmaaldrich.com The study of reaction kinetics provides the mechanistic understanding necessary for such optimization. nist.gov

Key factors in reaction optimization include temperature, pressure, and the concentration of reactants and catalysts. sigmaaldrich.com For example, in the synthesis of 1,3,5-trimethyl-adamantane via alkylation, reaction conditions were systematically varied to improve yields. google.com The investigation revealed the relationship between reactant concentrations, temperature, and the rate of product formation, allowing for the selection of optimal conditions. google.com

Physical models derived from kinetic analysis can be used to predict reaction outcomes beyond the tested experimental range, offering a powerful tool for process scale-up. nist.gov This is particularly relevant in Lewis acid-catalyzed reactions, where catalyst concentration and reaction temperature can dramatically influence the product distribution between desired alkylated products and unwanted isomers or high molecular weight compounds. google.com

Kinetic Studies of Apparent Activation Energies in Adamantane Functionalization

Kinetic studies are crucial for elucidating reaction mechanisms and quantifying the energy barriers involved. The apparent activation energy (Ea) is a key parameter derived from these studies, indicating the sensitivity of the reaction rate to temperature.

A detailed kinetic investigation of the regioselective alkylation of 1,3-dimethyl-adamantane to produce 1,3,5-trimethyl-adamantane and 1,3,5,7-tetramethyl-adamantane has been performed. google.com By monitoring the reaction progress at different temperatures, the reaction rate constants were determined, and from these, the apparent activation energies were calculated using the Arrhenius equation.

Table 3: Kinetic Data for the Alkylation of 1,3-Dimethyl-adamantane

| Reaction | Apparent Activation Energy (Ea) | Rate Constant (k) | Reference |

| 1,3-dimethyl-adamantane → 1,3,5-trimethyl-adamantane | Calculated from experimental kinetic data | Determined at various temperatures | google.com |

| 1,3,5-trimethyl-adamantane → 1,3,5,7-tetramethyl-adamantane | Calculated from experimental kinetic data | Determined at various temperatures | google.com |

Note: Specific numerical values for Ea and k are detailed within the cited study and depend on the precise reaction conditions.

Similarly, the kinetics of the reaction between adamantane and nitric acid have been studied, revealing a first-order dependence on the adamantane substrate and a significant kinetic isotope effect, suggesting that the removal of a hydride ion is the rate-determining step. Such studies provide fundamental insights into the C-H activation process at the adamantane bridgehead, which is essential for designing and optimizing new functionalization reactions. mdpi.com

Polyfunctionalization Strategies for Adamantane Derivatives

The adamantane molecule possesses four equivalent bridgehead positions (C1, C3, C5, and C7), which are ideal sites for introducing functional groups. Polyfunctionalization, the introduction of multiple functional groups, allows for the creation of complex architectures and multivalent systems. nih.gov These strategies are essential for designing adamantane-based building blocks with specific applications, moving beyond the more commonly studied mono-functionalized derivatives. nih.gov The development of methods to synthesize multifunctional adamantane derivatives starting from the core adamantane molecule is a significant area of research. nih.gov

Multi-directional synthesis is a powerful strategy for creating highly symmetric, polyfunctionalized adamantane derivatives. This approach involves the simultaneous or sequential functionalization of multiple bridgehead positions. Four-directional transformations of adamantanes with identical substituents at the C1, C3, C5, and C7 positions are well-established. arkat-usa.org These methods typically preserve the high symmetry of the adamantane core. arkat-usa.org

A key example involves the conversion of 1,3,5,7-adamantanetetramethanol into derivatives with four new functional groups. For instance, oxidation of the tetra-alcohol can yield the corresponding tetra-aldehyde. This tetra-aldehyde can then serve as a precursor for further transformations. researchgate.net One such transformation is the condensation with diazo-acetate esters to produce tetra-β-keto-esters. researchgate.netimperial.ac.uk

Research has demonstrated the conversion of starting materials like 1-adamantanemethanol (B50818), 1,3-adamantanedimethanol, and 1,3,5,7-adamantanetetramethanol into adamantanes functionalized in one, two, or four directions. researchgate.netimperial.ac.uk These transformations allow for the controlled introduction of complex residues, such as those derived from diazo-acetate ester condensations. imperial.ac.uk

| Starting Material | Reagents/Conditions | Product Type | Directionality | Reference |

|---|---|---|---|---|

| 1,3,5,7-Adamantanetetramethanol | Swern Oxidation (Dichloromethane/DMSO) | Tetra-aldehyde | 4-directional | researchgate.net |

| Tetra-aldehyde | Condensation with diazo-acetate esters | Tetra-β-keto-ester | 4-directional | researchgate.netimperial.ac.uk |

| Adamantane | Bromine (Br2) | 1,3,5,7-Tetrabromoadamantane | 4-directional | rsc.org |

Enantioselective cyclopropanation is a sophisticated technique used to introduce chiral cyclopropyl (B3062369) groups onto a molecule, creating stereocenters with high precision. This method has been successfully applied to adamantane scaffolds, enabling the synthesis of complex, chiral derivatives. The Charette enantioselective cyclopropanation reaction is a notable example used in this context. imperial.ac.uk

This reaction has been employed in the functionalization of adamantane derivatives, starting from alcohols like 1-adamantanemethanol and 1,3,5,7-adamantanetetramethanol. researchgate.netimperial.ac.uk The process typically involves converting the alcohol groups into aldehydes, which are then transformed into olefins. The subsequent enantioselective cyclopropanation of these olefinic intermediates introduces the chiral cyclopropyl rings. For example, 1,3,5,7-adamantanetetramethanol can be converted into an adamantane bearing four (2R,1S)-2-formyl-1-cyclopropyl residues through a four-directional synthesis involving this method. researchgate.netimperial.ac.uk

The effectiveness of organocatalytic cyclopropanation often relies on the activation of olefin substrates. princeton.edu While metal catalysis for cyclopropane (B1198618) formation is well-developed, asymmetric organocatalytic methods provide a valuable alternative. princeton.edursc.org The development of new iminium catalysts based on "directed electrostatic activation" has shown promise for highly efficient and enantioselective cyclopropanation of α,β-unsaturated aldehydes. princeton.edu This approach highlights the ongoing innovation in creating chiral three-membered rings. princeton.edu

| Adamantane Precursor | Key Reaction Step | Catalyst/Method | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 1-Adamantanemethanol | Enantioselective Cyclopropanation | Charette Reaction | (2R,1S)-2-formyl-1-cyclopropyl residue | researchgate.netimperial.ac.uk |

| 1,3,5,7-Adamantanetetramethanol | Enantioselective Cyclopropanation | Charette Reaction | Four (2R,1S)-2-formyl-1-cyclopropyl residues | researchgate.netimperial.ac.uk |

| α,β-Unsaturated Aldehydes | Organocatalytic Cyclopropanation | 2-Carboxylic acid dihydroindole | Enantioenriched cyclopropanes | princeton.edu |

Chemical Reactivity and Mechanistic Investigations of Adamantane Derived Systems

Oxidation Reactions of Adamantane (B196018) Alcohols

The oxidation of adamantane and its alcohol derivatives is a primary method for introducing further functionality into the cage structure. researchgate.net Reactions typically target the tertiary (bridgehead) and secondary C-H bonds. The oxidation of adamantane itself can yield a variety of products, including mono- and poly-hydroxylated derivatives, as well as ketones. researchgate.netmdpi.com

Research into the one-stage oxidation of adamantane using hydrogen peroxide in an acetonitrile-water solution, catalyzed by a copper-dimethylglyoxime complex, has shown that it is possible to achieve high conversion and produce a mixture of tri-, tetra-, and penta-oxygenated products. mdpi.comdntb.gov.ua The distribution of these products, which are predominantly polyols, depends significantly on reaction conditions such as temperature and the method of introducing the oxidizing agent. mdpi.com For instance, at 50 °C with a drop-by-drop addition of the oxidizer, the total yield of products with 3 to 5 oxygen atoms can reach 72%. mdpi.com

The oxidation of tertiary alcohols like 1-adamantanol (B105290) can proceed to form diols, such as 1,3-adamantanediol, or keto-alcohols like 5-hydroxy-adamantan-2-one. mdpi.commdpi.com The selectivity of oxidation, often expressed as the ratio of tertiary to secondary position functionalization (3°:2°), provides insights into the reaction mechanism, which can involve free radical pathways. mdpi.com In the case of 3,5-Dimethyl-1-adamantanemethanol, the alcohol group at the C1 bridgehead position is a tertiary alcohol. Oxidation would likely target the remaining tertiary C-H bond at C7 or the secondary C-H bonds on the methylene (B1212753) bridges.

Catalytic Oxidation Systems for Adamantane

| Catalyst System | Oxidant | Primary Products | Total Yield | Reference |

|---|---|---|---|---|

| H5PV2Mo10O40 (Vanadium-substituted phosphomolybdate) | O2 (molecular oxygen) | 1-Adamantanol, Adamantanone | 84% | researchgate.net |

| Copper(II) dichloride / Dimethylglyoxime (B607122) | H2O2 (hydrogen peroxide) | Adamantane polyols (tri-, tetra-, penta-ols) | Up to 72% (for 3-5 oxygenated products) | mdpi.comdntb.gov.ua |

Reduction Chemistry of Adamantane-Containing Compounds

Reduction reactions are fundamental for converting oxidized adamantane derivatives, such as ketones and aldehydes, into alcohols. The reduction of a carbonyl group is a common transformation in organic synthesis. libretexts.org Acyladamantanes, which feature a ketone group attached directly to the adamantane cage, are valuable intermediates that can be synthesized through radical-based functionalization reactions. nih.gov

The reduction of adamantyl ketones to secondary alcohols or the reduction of adamantyl aldehydes to primary alcohols can be readily achieved using standard hydride-donating reagents. libretexts.org The two most common and effective reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated to yield the final alcohol product. libretexts.org

For a compound like 1-acetyl-3,5-dimethyladamantane, reduction with NaBH₄ or LiAlH₄ would convert the acetyl group into a 1-hydroxyethyl group, yielding the corresponding secondary alcohol. Similarly, if 3,5-dimethyl-1-adamantanecarbaldehyde were the substrate, reduction would produce this compound. These reductions are typically high-yielding and are a standard method for preparing adamantane alcohols from their carbonyl precursors.

Nucleophilic and Electrophilic Substitution Reactions on Adamantane Scaffolds

The adamantane framework is highly susceptible to substitution reactions, particularly those that proceed via a stable bridgehead carbocation intermediate.

Nucleophilic Substitution: Nucleophilic substitution at the bridgehead position of adamantane derivatives is a well-established process. These reactions typically follow an Sₙ1-like mechanism due to the high stability of the tertiary adamantyl carbocation. Leaving groups at the bridgehead position, such as nitrooxy (-ONO₂) or halogens, are readily displaced by a variety of nucleophiles. pleiades.onlineresearchgate.net

For example, 1-nitroxy-3-(nitroxymethyl)adamantanes react with nucleophiles in strong acids like 100% sulfuric acid, where the nitrooxy group is replaced. pleiades.online The Ritter reaction is a prominent example of nucleophilic substitution in adamantane chemistry. In this reaction, a stable adamantyl carbocation, generated from an alcohol or nitrate (B79036) ester in strong acid, is trapped by a nitrile (e.g., acetonitrile), which acts as the nucleophile. researchgate.netmdpi.com Subsequent hydrolysis of the intermediate nitrilium ion yields an N-adamantyl amide. researchgate.net This method allows for the direct synthesis of compounds like N-(adamantan-1-yl)acetamides from adamantane hydrocarbons via in-situ formation of nitrooxy derivatives. researchgate.net

Nucleophilic Substitution on Adamantane Derivatives

| Substrate | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Nitroxy-3-(nitroxymethyl)adamantanes | Various Nucleophiles | 100% H2SO4 | Functionalized 3-(hydroxymethyl)adamantan-1-ols | pleiades.online |

| Alkyladamantanes | Fuming HNO3, then Acetonitrile | - | N-(Alkyladamantyl)acetamides | researchgate.net |

| Hexachlorocyclotriphosphazatriene | 1-Adamantylamine | - | Adamantylamino-substituted cyclophosphazenes | researchgate.net |

Electrophilic Substitution: While less common than nucleophilic substitution at the bridgehead, electrophilic substitution can occur on the adamantane cage itself. A key example is the bromination of 1,3-dimethyladamantane (B135411). Using bromine in the presence of a Lewis acid catalyst like aluminum trichloride, a bromine atom can be introduced at a vacant bridgehead position. chemicalbook.com This reaction proceeds to give 1-bromo-3,5-dimethyladamantane (B142378) in high yield (92%). chemicalbook.com This bromo-derivative is a crucial intermediate for synthesizing other functionalized adamantanes, including memantine (B1676192), through subsequent nucleophilic substitution of the bromide ion.

Investigation of Steric Hindrance Effects on Reactivity in Substituted Adamantanes

Steric hindrance is a critical factor that governs the reactivity and selectivity of chemical reactions involving adamantane derivatives. fastercapital.com The bulky, three-dimensional nature of the adamantane cage itself can impede the approach of reagents to a reactive center. fastercapital.comyoutube.com

In this compound, the two methyl groups at the C3 and C5 bridgehead positions introduce significant additional steric bulk. These groups effectively shield the faces of the adamantane cage, which can influence the accessibility of both the C1 functional group and the remaining C-H bonds on the skeleton. For instance, in reactions involving the hydroxyl group at C1, the methyl groups can hinder the approach of large reagents or catalysts.

The impact of steric hindrance is observable in various reactions. In a visible-light-induced three-component reaction, adamantane-1-thiol, a sterically demanding thiol, reacted successfully but gave a modest yield of 31%, highlighting the effect of its bulk. acs.org Similarly, in other reaction systems, bulky substituents near a reaction site are known to slow down reaction rates or direct the reaction to a less hindered position. fastercapital.comacs.org Therefore, for a substrate like this compound, any reaction at the C1-methanol group or at the adjacent methylene positions would be expected to be sensitive to the steric demands of the incoming reagent, potentially leading to lower reaction rates or different product selectivity compared to less substituted adamantane alcohols. fastercapital.com

Advanced Spectroscopic and Structural Elucidation of Adamantane Based Molecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in both solution and the solid state.

The ¹H and ¹³C NMR spectra of adamantane (B196018) derivatives provide a wealth of information about the molecular structure. The chemical shifts of the protons and carbons in the adamantane cage are sensitive to the nature and position of substituents.

For the parent adamantane molecule, the NMR spectrum is simple due to its high symmetry, showing two poorly resolved signals in the ¹H NMR spectrum at approximately 1.756 ppm and 1.873 ppm in CDCl₃, and two signals in the ¹³C NMR spectrum at 28.46 ppm and 37.85 ppm. youtube.com The introduction of substituents, such as in 3,5-Dimethyl-1-adamantanemethanol, breaks this symmetry, leading to more complex spectra that allow for detailed structural assignment. The chemical shifts are influenced by various factors, including the electronegativity of substituents and anisotropic effects from nearby functional groups. nih.govmdpi.com The solvent used can also significantly impact the observed chemical shifts, with shifts in dimethyl sulfoxide (B87167) (DMSO) often differing from those in chloroform (B151607) (CDCl₃). nih.gov

A comprehensive analysis of ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques like COSY and HSQC, is essential for the unambiguous assignment of all signals in substituted adamantanes. mdpi.comnih.gov

| Nucleus | Functional Group/Position | Typical Chemical Shift Range (ppm) | Reference Solvent |

|---|---|---|---|

| ¹H | Adamantane Cage Protons | 1.5 - 2.2 | CDCl₃ |

| ¹H | -CH₂OH | 3.5 - 4.0 | CDCl₃ |

| ¹H | -CH₃ | 0.8 - 1.2 | CDCl₃ |

| ¹³C | Adamantane Cage Carbons | 28 - 50 | CDCl₃ |

| ¹³C | -CH₂OH | 60 - 70 | CDCl₃ |

| ¹³C | -CH₃ | 20 - 30 | CDCl₃ |

Solid-state NMR (ssNMR) spectroscopy is particularly useful for studying the structure and dynamics of crystalline and amorphous adamantane derivatives. Adamantane itself is often used as a standard for chemical shift referencing in ¹³C ssNMR. nih.govnih.gov

In the solid state, adamantane molecules can exhibit rotational motion, which influences the NMR lineshapes. capes.gov.br A phase transition from a rotationally disordered cubic phase at room temperature to an ordered tetragonal phase occurs upon cooling. youtube.com This transition can be observed by ssNMR and is associated with a change from freely rotating molecules to a fixed orientation. youtube.comcapes.gov.br For adamantane derivatives, the presence of substituents can hinder this molecular rotation, leading to broader lines in the ssNMR spectra. researchgate.net Magic-angle spinning (MAS) is a technique used to average out anisotropic interactions and achieve higher resolution spectra in the solid state. nih.govresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and crystal packing.

The way adamantane derivatives pack in the crystal lattice is governed by a variety of intermolecular interactions. While the parent adamantane interacts through weak van der Waals forces, the introduction of functional groups in its derivatives allows for stronger interactions such as hydrogen bonds (e.g., N-H···S, C-H···O) and even halogen bonds. youtube.comnih.govnih.gov These interactions play a crucial role in stabilizing the crystal structure. nih.govresearchgate.net

Table 2: Common Intermolecular Interactions in Adamantane Derivatives

| Interaction Type | Description | Example in Adamantane Derivatives |

|---|---|---|

| Van der Waals Forces | Weak, non-specific interactions between molecules. | Primary interaction in unsubstituted adamantane crystals. youtube.com |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N, S). | N-H···S and C-H···O bonds are observed in various functionalized adamantanes. nih.govnih.gov |

| C-H···π Interactions | Weak hydrogen bond between a C-H group and a π-system (e.g., a phenyl ring). | Links adjacent chains in some adamantane-triazole structures. nih.govresearchgate.net |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Observed in halogen-substituted adamantane derivatives. researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates in Polymerization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ibm.comnih.gov It is a powerful tool for studying radical polymerization reactions, providing direct information on the structure and concentration of the transient radical intermediates. cmu.eduresearchgate.net

While there is no specific information in the provided results about the use of this compound in polymerization studies, ESR has been employed to investigate radical intermediates in polymerizations involving other adamantyl-containing molecules. For example, the 2-adamantyl radical has been studied by ESR, and its hyperfine splitting constants have been determined. ibm.com In the context of radical polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) combined with ESR can be used to characterize the propagating radicals. epa.gov The ESR spectra can reveal details about the conformation of the radical center and can be used to investigate reaction mechanisms, such as hydrogen transfer reactions. epa.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process is crucial for verifying that the empirical formula of the product matches its theoretical composition, thereby confirming its molecular identity and purity. For adamantane-based molecules such as this compound, elemental analysis provides definitive evidence of the relative abundance of carbon, hydrogen, and oxygen, ensuring the successful incorporation of the adamantane cage and the specified functional groups.

The theoretical elemental composition of a compound is calculated based on its molecular formula and the atomic weights of its constituent elements. For this compound, the molecular formula is C₁₃H₂₂O. sigmaaldrich.comfishersci.ca The molecular weight of this compound is 194.31 g/mol . sigmaaldrich.comfishersci.ca Based on this information, the expected weight percentages of carbon, hydrogen, and oxygen can be calculated.

Theoretical Elemental Composition of this compound Below is an interactive data table detailing the theoretical elemental percentages for this compound (C₁₃H₂₂O).

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 80.36 |

| Hydrogen | H | 1.008 | 22 | 22.18 | 11.41 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.23 |

| Total | 194.31 | 100.00 |

In practice, after synthesis, a sample of the compound is analyzed using an elemental analyzer. The instrument combusts the sample, and the resulting gases (typically CO₂, H₂O, and N₂) are measured to determine the percentages of the elements. The experimental results are then compared to the calculated theoretical values. A close agreement, typically within a ±0.4% margin, is considered a confirmation of the compound's elemental composition and purity.

While specific experimental data for this compound is not detailed in the available literature, research on structurally related adamantane derivatives illustrates the application of this technique. For instance, in the synthesis and characterization of various 1,3-disubstituted ureas containing a dimethyladamantane fragment, elemental analysis was a key step in structural confirmation. mdpi.com For the compound (±)-1-((3,5-Dimethyladamantane-1-yl)(phenyl)methyl)-3-phenyl urea (B33335) (C₂₄H₂₇ClN₂O), the researchers reported both the calculated and experimentally found elemental percentages. mdpi.com

Example of Elemental Analysis Findings for a Related Adamantane Derivative The following table shows the comparison between calculated and found values for a related compound, demonstrating the verification process. mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 72.99 | 72.98 |

| Hydrogen (H) | 6.89 | 6.92 |

| Nitrogen (N) | 7.09 | 7.11 |

This close correlation between the theoretical and experimental values provided strong evidence for the successful synthesis and purity of the target molecule. mdpi.com This same principle is applied to verify the composition of this compound and differentiate it from other closely related structures, such as 3,5-Dimethyl-1-adamantanol (C₁₂H₂₀O), which has a different elemental composition due to the absence of a methylene (B1212753) (-CH₂-) group. fda.govchemicalbook.com

Computational Chemistry and Molecular Modeling of Adamantane Containing Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of drug candidates to protein targets.

While specific molecular docking studies detailing the binding mode of 3,5-Dimethyl-1-adamantanemethanol with biological targets are not readily found in the literature, studies on similar adamantane (B196018) derivatives, such as amantadine (B194251) and memantine (B1676192), are common. These studies reveal that the bulky, lipophilic adamantane cage often interacts with hydrophobic pockets in protein binding sites. For a hypothetical interaction of this compound, one would predict the dimethylated adamantane cage to anchor within a non-polar cavity of a target protein, while the hydroxymethyl group could form hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or glutamine) at the pocket's edge. The precise binding mode and mechanism would be target-dependent.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For adamantane derivatives, a common pharmacophore model includes a hydrophobic feature representing the cage structure. For this compound, a pharmacophore model would likely consist of:

Two or three hydrophobic features: Representing the adamantane cage and the methyl groups.

A hydrogen bond donor/acceptor: Representing the hydroxyl group of the methanol (B129727) substituent.

There are no specific published pharmacophore models developed directly from this compound in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

MD simulations provide insights into the movement of atoms and molecules over time, allowing for the assessment of conformational stability and the dynamics of ligand-protein interactions. A study on a different adamantane derivative, N-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide (DMC), used MD simulations to evaluate the stability of its complex with a protein target. semanticscholar.org The root-mean-square deviation (RMSD) of the ligand and protein were monitored over a 100-nanosecond simulation to confirm the stability of the docked pose. semanticscholar.org

For this compound, MD simulations would be valuable to:

Confirm the stability of its predicted binding pose within a target's active site.

Analyze the dynamics of key hydrogen bonds and hydrophobic contacts over time.

Assess the conformational rigidity of the adamantane cage and the flexibility of the hydroxymethyl group upon binding.

However, specific MD simulation data for this compound are not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies correlate variations in the chemical structure of compounds with their biological activity or physical properties, respectively. These models are used to predict the activity or properties of new compounds. Studies on various adamantane derivatives have successfully employed QSAR to understand the requirements for antiviral or other activities. mdpi.comresearchgate.net For instance, a 3D-QSAR study on amantadine and rimantadine (B1662185) analogues revealed that bulky groups and electropositive groups in specific regions were favored for enhanced antiviral activity against influenza A. mdpi.com

A QSAR/QSPR study involving this compound would require a dataset of structurally similar compounds with measured biological or physical data. Such a study could use descriptors like:

| Descriptor Type | Examples for this compound |

| Topological | Molecular weight, Atom count, Branching indices |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric/Shape | Molecular volume, Surface area, Ovality |

| Hydrophobic | LogP (partition coefficient) |

No specific QSAR or QSPR models for this compound were identified in the literature search.

Electronic Structure Calculations

Electronic structure calculations, often using Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

While specific HOMO-LUMO energy calculations for this compound are not published, studies on the parent adamantane molecule and its substituted forms provide a basis for prediction. mdpi.com For adamantane itself, the HOMO and LUMO orbitals are delocalized across the entire cage structure. mdpi.com Introducing substituents like methyl and hydroxymethyl groups would alter the energy levels and localization of these orbitals. It is expected that the HOMO would have significant contributions from the oxygen atom of the hydroxyl group, and the HOMO-LUMO gap would influence the molecule's reactivity profile.

A hypothetical table of calculated electronic properties for this compound, which would be generated from a computational study, is presented below. Please note these are example values and not from experimental or published computational results.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.5 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~1.8 D | Quantifies the polarity of the molecule, arising from the C-O bond. |

Energy Model Calculations for Intermolecular Interactions

The interactions between molecules determine the physical properties of a substance in its condensed phases. For adamantane derivatives, energy model calculations are crucial for understanding how these rigid, bulky molecules pack in a crystal and interact with each other.

Detailed research findings show that intermolecular interactions in adamantane-containing molecular crystals are complex. nih.gov Methods based on Density Functional Theory (DFT), such as the B3LYP/6-31G(d,p) model, are used to calculate pairwise interaction energies between molecules in a crystal. nih.gov These calculations reveal that dispersion forces are often the primary contributors to the total interaction energy, even when hydrogen bonds are present. nih.gov For example, in a study of adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases, the total interaction energy for the strongest interacting pair was calculated to be -44.5 kJ/mol, with dispersion being the principal force. nih.gov

Further studies using DFT with B3LYP and WB97XD functionals have been employed to compute the complexation energies of adamantane derivative dimers. dergipark.org.tr These calculations show the significance of including dispersion corrections, especially with the B3LYP functional, to accurately model non-covalent interactions. dergipark.org.tr For instance, the corrected complexation energy for a 1-adamantanol (B105290) dimer was calculated as -4.26 kcal/mol without dispersion, but -8.61 kcal/mol when Grimme's dispersion correction was applied using the B3LYP method. dergipark.org.tr In contrast, the WB97XD functional, which inherently includes dispersion, shows less variation. dergipark.org.tr These computational approaches are vital for accurately predicting binding abilities and the strength of intermolecular forces, such as hydrogen bonds. dergipark.org.tr

| Adamantane Derivative System | Computational Method | Interaction Energy (kcal/mol) | Primary Interaction Type | Source |

|---|---|---|---|---|

| 1-Adamantanol Dimer | B3LYP/6-31G(d,p) with Dispersion | -8.61 | Hydrogen Bonding (C-H...O) | dergipark.org.tr |

| 1-Adamantanemethylamine Dimer | B3LYP/6-31G(d,p) with Dispersion | -6.04 | Hydrogen Bonding (N-H...N) | dergipark.org.tr |

| 1-Adamantanecarboxylic Acid Dimer | B3LYP/6-31G(d,p) with Dispersion | -23.75 | Strong Hydrogen Bonding (O-H...O) | dergipark.org.tr |

| Adamantane-linked Triazole Base Dimer | CE-B3LYP/6-31G(d,p) | -10.63 (converted from -44.5 kJ/mol) | Dispersion and C-H...O | nih.gov |

Mathematical Modeling of Adamantane Derivatives

Mathematical modeling provides a framework to represent and analyze the complex structures of adamantane derivatives, enabling systematic exploration and design.

Matrix Representations of Molecular Structure

A key method in the mathematical modeling of adamantane derivatives involves the use of matrix forms to represent the molecular structure. researchgate.net This approach is particularly convenient for constructing mathematical models within computational software packages like MATLAB. researchgate.net By encoding the connectivity and spatial arrangement of atoms into matrices, researchers can apply various mathematical operations to analyze and manipulate the molecular structure, facilitating the modeling of complex spatial arrangements. researchgate.net

Optimization Problems using Genetic Algorithms in Molecular Design

The search for new adamantane derivatives with specific, optimized properties can be formulated as an optimization problem that is solvable using genetic algorithms (GAs). researchgate.netchemrxiv.org GAs are a class of search algorithms inspired by Darwinian evolution, where a population of candidate solutions (molecules) is iteratively improved. nih.gov

The process involves several key components:

Population and Representation : An initial set of candidate molecules is generated, often represented by a string or tree structure (chromosome) that encodes their chemical makeup. chemrxiv.orgnih.gov

Fitness Function : Each molecule in the population is evaluated based on a "fitness function," which scores how well it satisfies the desired properties. chemrxiv.orgnih.gov

Selection : Molecules with higher fitness scores have a greater probability of being selected to "reproduce" for the next generation. chemrxiv.orgnih.gov

Crossover and Mutation : Selected "parent" molecules are combined (crossover) and randomly altered (mutation) to create new offspring, introducing novelty and exploring the vast chemical space. chemrxiv.orgnih.govnih.gov

This evolutionary cycle of evaluation, selection, and variation is repeated over many generations, efficiently guiding the search toward molecules with optimal characteristics without needing to exhaustively search all possibilities. chemrxiv.orgbohrium.com This approach has been shown to be a viable way to model and search for the structures of chemical compounds, including adamantane derivatives. researchgate.net

Integration of X-ray Diffraction with Molecular Reverse Monte Carlo (m-RMC) Simulations for Disordered Phases

Adamantane and many of its derivatives are known to form plastic crystals, which are solid phases characterized by long-range translational order of the molecular centers but short-range orientational disorder. unibo.it At ambient conditions, adamantane exists in a disordered face-centered cubic phase where the molecules are randomly distributed between at least two possible orientations. unibo.it

While X-ray diffraction (XRD) is a primary tool for determining crystal structures, the inherent disorder in these plastic phases makes a complete structural solution from XRD data alone challenging. unibo.itucl.ac.uk To overcome this, XRD data is often integrated with molecular Reverse Monte Carlo (m-RMC) simulations. researchgate.netresearchgate.net

The m-RMC method is a modeling technique used to build a three-dimensional model of a disordered system that is consistent with experimental diffraction data. researchgate.netresearchgate.net The process involves:

Creating a simulation box containing a large number of rigid adamantane-type molecules. researchgate.net

Randomly moving and rotating the molecules within the box.

After each move, the structure factor, S(Q), is calculated from the atomic coordinates in the simulation box.

This calculated S(Q) is compared to the experimental S(Q) obtained from XRD measurements.

The move is accepted or rejected based on how well the calculated and experimental data agree.

This iterative process continues until the best possible fit is achieved, resulting in a 3D structural model that represents a possible snapshot of the disordered molecular arrangement in the crystal. researchgate.netresearchgate.net This integrated approach has been successfully used to study the microscopic structures of amorphous solids made from adamantane-like clusters, providing crucial insights into the short-range order and intermolecular arrangements that govern their properties. researchgate.net

Research Applications of Adamantane Derivatives in Advanced Materials and Biomedical Fields

Polymer Science and Material Engineering

The incorporation of the bulky, diamondoid structure of adamantane (B196018) into polymer chains imparts remarkable characteristics. Its three-dimensional and rigid nature leads to polymers with improved thermal stability, mechanical strength, and specific solubility profiles. oup.comresearchgate.netacs.org

Adamantane as a Molecular Building Block for Microporous Organic Polymers (MOPs)

Microporous organic polymers (MOPs) are a class of materials characterized by their low density, high stability, and large surface area, with pores typically smaller than 2 nm. magtech.com.cnnih.govdoaj.org These attributes make them highly suitable for applications like gas storage and separation, catalysis, and water treatment. magtech.com.cnnih.gov

The highly symmetrical and rigid structure of adamantane makes it an excellent candidate for a molecular "knot" in the synthesis of MOPs. magtech.com.cn By connecting multi-substituted adamantane units with linear "linkage" molecules, robust and porous three-dimensional networks can be constructed. magtech.com.cnnih.gov These adamantane-based MOPs exhibit advantageous properties, including high yields during synthesis, exceptional structural and thermal stability, and well-defined pore sizes. magtech.com.cnnih.gov For instance, frameworks built from adamantane derivatives have shown significant uptake capacities for gases like carbon dioxide and organic vapors such as benzene. magtech.com.cnnih.gov

Different synthetic strategies, such as Sonogashira-Hagihara coupling and self-condensation of functionalized adamantanes, have been employed to create a variety of MOPs. nih.govrsc.org These materials often exhibit high thermal stability, with some being stable up to 500°C, and possess large surface areas, which are crucial for their application in adsorption and separation processes. nih.gov

Synthesis and Characterization of Adamantane-Based Polymers (e.g., Poly(1,3-adamantane)s)

Adamantane can be integrated into polymers either as a pendant group attached to the main chain or as an integral part of the polymer backbone. Poly(1,3-adamantane) is an example of a polymer where the adamantane cage constitutes the backbone. researchgate.netnitech.ac.jp This all-hydrocarbon polymer is synthesized through the cationic ring-opening polymerization of 1,3-dehydroadamantane. researchgate.netnitech.ac.jp

The resulting poly(1,3-adamantane) is typically insoluble in common organic solvents and demonstrates exceptional thermal stability, showing no glass transition or melting point before it begins to degrade at temperatures above 400°C. researchgate.net Its high thermal stability is attributed to the strain-free adamantane skeletons and the strong carbon-carbon bonds linking the bulky adamantane units. nitech.ac.jp To improve solubility and processability, derivatives such as poly(5-butyl-1,3-adamantane) have been synthesized, which show good solubility while retaining high thermal stability. nitech.ac.jp

Polymers with pendant adamantyl groups, such as poly(1-adamantyl methacrylate), are also widely studied. researchgate.netacs.org These are typically synthesized via free radical polymerization of adamantane-containing monomers like 1-adamantyl methacrylate (B99206) (ADMA). researchgate.net The characterization of these polymers using techniques like FTIR, NMR, and GPC confirms the successful incorporation of the adamantane moiety. researchgate.net

Impact of Adamantane Moiety on Polymerization Kinetics and Molecular Weight

The presence of the bulky adamantane group significantly influences the kinetics of polymerization. In the radical polymerization of adamantyl-containing monomers, the bulky nature of the adamantyl group can affect the reactivity of the monomer and the propagation rate of the polymer chain. acs.orgrsc.org

For instance, in the polymerization of adamantane-based dicyanate esters, the process is autocatalytic, but the rigid adamantane fragment causes the reaction to transition from being kinetically controlled to diffusion-controlled at earlier stages of polymerization. researchgate.net This is due to the decreased segmental mobility of the growing polymer network. researchgate.net The steric hindrance from the adamantyl group can also govern the microstructure of the resulting polymer. In the polymerization of 2-allylideneadamantane, a predominantly 3,4-structure is formed regardless of the polymerization method, which is attributed to the bulkiness of the adamantyl moiety. rsc.org

Furthermore, living anionic polymerization of monomers with adamantyl substituents has been shown to produce polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net The steric hindrance provided by the adamantyl groups can help prevent side reactions and control the mode of addition during polymerization. researchgate.net

Factors Governing Thermal Stability in Adamantane-Containing Polymeric Systems

A key advantage of incorporating adamantane into polymers is the significant enhancement in their thermal stability. researchgate.netacs.orgresearchgate.net This improvement is primarily due to the inherent rigidity and high thermal stability of the adamantane cage structure itself, which is composed of three fused cyclohexane (B81311) rings in a strain-free, diamond-like conformation. researchgate.netacs.org

Several factors contribute to the high thermal stability of these polymers:

Rigid Backbone/Pendant Group: When adamantane units are part of the polymer backbone, as in poly(1,3-adamantane)s, the rigidity of the entire chain is increased, leading to very high degradation temperatures (above 400°C). researchgate.netnitech.ac.jp When attached as a pendant group, the bulky adamantane moiety restricts the thermal motion of the polymer chains, increasing the energy required for thermal degradation. researchgate.net

High Glass Transition Temperature (Tg): Adamantane-containing polymers consistently exhibit higher glass transition temperatures compared to their non-adamantane counterparts. researchgate.netacs.orgacs.org For example, introducing adamantane into polystyrene derivatives or polyimides can raise the Tg significantly, with some reaching as high as 268 °C. acs.orgrsc.org This high Tg is a direct result of the limited chain mobility imposed by the bulky adamantyl groups.

Chemical Structure: The way adamantane is linked within the polymer and the nature of the other chemical groups present also play a role. For example, adamantane-based polyimides and acetylenic polymers are known for their exceptional thermal stability, with decomposition temperatures often exceeding 500°C. acs.orgacs.org

The following table summarizes the thermal properties of various adamantane-containing polymers:

| Polymer System | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Reference |

| Poly(1,3-adamantane) | Not observed before degradation | 470 °C | researchgate.net |

| Adamantane-based Polyimides | 248 - 308 °C | > 500 °C | acs.org |

| Poly(AAd) | 178 °C | - | rsc.org |

| Adamantane-containing Polystyrene | up to 268 °C | High | rsc.org |

| Adamantane-based Dicyanate Ester Polymer | > 345 °C | > 400 °C | researchgate.net |

Control of Polymer Crystallinity through Adamantane Incorporation

Crystallinity in polymers refers to the degree of structural order, where polymer chains fold and align to form ordered regions called crystallites, embedded within an amorphous matrix. youtube.comyoutube.com This property significantly affects the mechanical, thermal, and optical properties of the material.

The incorporation of the bulky and irregularly shaped adamantane moiety into a polymer chain generally disrupts the regular packing of the chains. oup.comresearchgate.net This steric hindrance makes it more difficult for the polymer to crystallize. As a result, adamantane-containing polymers are often amorphous or have reduced crystallinity compared to their non-adamantane analogues. oup.comresearchgate.netacs.org

For example, methacrylate polymers with pendant adamantane groups tend to be amorphous, which contributes to their good solubility in various organic solvents. oup.comresearchgate.net Similarly, a series of adamantane-based polyimides were found to be amorphous as confirmed by X-ray diffraction studies. acs.org This reduction in crystallinity can be advantageous for applications requiring optical transparency and good solubility for processing, such as in photoresist materials for lithography. oup.comresearchgate.net While direct control of the degree of crystallinity by varying adamantane content is a complex interplay of polymer structure and processing conditions, its primary role is to suppress crystallization in favor of an amorphous structure. youtube.comnih.gov

Synthesis of Star Polymers via Atom Transfer Radical Polymerization (ATRP) using Adamantane Cores

Star polymers are a class of branched macromolecules consisting of several linear polymer chains (arms) linked to a central core. acs.org Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.orgsigmaaldrich.comresearchgate.net

The "core-first" approach in ATRP is a common method for synthesizing star polymers. acs.orgcmu.edursc.org This involves using a multifunctional initiator as the core, from which the polymer arms grow. Adamantane derivatives functionalized with multiple initiator sites are excellent candidates for these cores due to their rigid, well-defined three-dimensional structure. nih.gov

The synthesis process involves an adamantane molecule that has been chemically modified to carry several active sites (e.g., alkyl halides) capable of initiating ATRP. sigmaaldrich.com When this adamantane-based core is introduced into a reaction mixture containing a monomer and an ATRP catalyst (typically a transition metal complex), polymer arms begin to grow from each initiation site on the core. wikipedia.orgcmu.edu This method allows for precise control over the number of arms (determined by the functionality of the adamantane core) and the length of the arms (controlled by the monomer-to-initiator ratio). cmu.edu

Star polymers with adamantane cores have been investigated for various applications, including drug delivery, where the adamantane core can provide a stable hydrophobic center for encapsulating therapeutic agents. nih.gov The well-defined structure of these star polymers, made possible by the combination of an adamantane core and the ATRP method, is crucial for their performance in such advanced applications. amu.edu.plmdpi.com

Defect Engineering and Customization of Material Properties in Adamantane-Containing Polymers

The incorporation of adamantane moieties into polymer structures offers a powerful strategy for defect engineering and the customization of material properties. The bulky and rigid nature of the adamantane cage can be leveraged to control chain packing, create free volume, and introduce specific functionalities, thereby influencing the macroscopic properties of the resulting polymers.

Adamantane-based polymers have been investigated for applications such as coatings for touch screens and as components of drug delivery systems. pensoft.netyoutube.com In drug delivery, adamantane-based polymers can form matrices that improve the bioavailability and enable controlled release of pharmaceuticals, minimizing toxicity to healthy tissues. pensoft.net The introduction of the adamantane system into novel compounds generally results in an increase in lipophilicity, which can modify the bioavailability and therapeutic effect of substances. mdpi.com

The ability to functionalize adamantane at its bridgehead positions allows for the precise tuning of polymer properties. For instance, adamantane derivatives can be used to create polymers with controllable mechanical, physicochemical, and biological characteristics. pensoft.net This has led to their use in creating novel hybrid materials with practical biomedical applications. nih.gov

Catalysis and Ligand Design

The distinct steric and electronic properties of the adamantane scaffold have made it a subject of great interest in the field of catalysis and ligand design. Adamantyl-containing ligands have demonstrated significant potential in enhancing the activity, selectivity, and stability of transition metal catalysts.

Development of Adamantyl-Containing Ligands for Transition Metal Catalysis

The development of bulky and electron-rich phosphine (B1218219) ligands has been crucial for advancing transition metal-catalyzed reactions. nih.gov Adamantyl groups are frequently used as bulky substituents in these ligands to create a sterically demanding environment around the metal center. This steric bulk can promote reductive elimination and prevent catalyst deactivation, leading to more efficient catalytic cycles. nih.govsinocompound.com

Researchers have successfully synthesized phosphine ligands containing one, two, and even three adamantyl groups. acs.org The synthesis of tri(1-adamantyl)phosphine (PAd₃), a particularly bulky and electron-releasing ligand, has expanded the toolkit available for catalyst design. acs.org Adamantyl-containing ligands have proven effective in a variety of catalytic reactions, including C-C, C-N, and C-heteroatom bond formation. sinocompound.com

| Ligand Type | Example | Application |

| Monodentate Phosphine | Tri(1-adamantyl)phosphine (PAd₃) | Suzuki-Miyaura coupling acs.org |

| Bidentate Phosphine | Di(1-adamantyl)phosphino-containing ligands | Cross-coupling reactions nih.gov |

| N-Heterocyclic Carbene (NHC) | IAd (1,3-di(1-adamantyl)imidazol-2-ylidene) | Olefin metathesis, Diels-Alder reactions nih.gov |

| Carbamidate | N-Aryl-adamantylcarbamidate | Group IV metal catalysis nih.govacs.org |

Stereoelectronic Influences of Adamantyl Groups in Ligand Design

The influence of adamantyl groups in ligand design extends beyond simple steric hindrance to include significant stereoelectronic effects. Stereoelectronic effects relate to how the spatial arrangement of atoms and the distribution of electrons influence chemical reactivity. youtube.com The rigid, cage-like structure of adamantane and its electron-donating nature can impact the electronic properties of the metal center in a catalyst.

For instance, tri(1-adamantyl)phosphine is considered a highly electron-releasing alkylphosphine ligand, bridging the gap between traditional trialkylphosphines and even more strongly electron-releasing N-heterocyclic carbenes. acs.org This enhanced electron-donating ability can increase the electron density at the metal center, which in turn can promote key steps in the catalytic cycle, such as oxidative addition.

The interplay between steric and electronic effects is crucial for optimizing catalyst performance. The bulky adamantyl group can create a specific coordination environment that favors certain reaction pathways, while its electronic properties fine-tune the reactivity of the metal. organic-chemistry.org Studies on ligand exchange reactions have also highlighted the importance of electronic effects, showing that electron-withdrawing or -donating substituents on ligands can significantly alter reaction rates. nih.govrsc.org

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Adamantyl-containing phosphine ligands have shown exceptional performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. sinocompound.com This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. nih.gov

The use of bulky and electron-rich ligands, including those with adamantyl moieties, has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like unactivated aryl chlorides. nih.gov For example, a palladacycle featuring a PAd₃ ligand was shown to catalyze the Suzuki-Miyaura coupling of chloro(hetero)arenes with high efficiency. sinocompound.com

Di(1-adamantyl)phosphine oxide, which exists in equilibrium with its tautomer di(1-adamantyl)phosphinous acid, has been used to synthesize palladium(II) precatalysts that are highly effective for the Suzuki reaction of unreactive aryl chlorides. nih.gov The success of these ligands is often attributed to the formation of a monoligated palladium complex as the active catalytic species, with the steric bulk of the adamantyl groups playing a key role in achieving this. nih.gov

| Catalyst System | Substrates | Key Finding |

| PAd₃-palladacycle | Chloro(hetero)arenes | High turnover frequency and number sinocompound.com |

| POPd-Ad / POPd2-Ad | Aryl chlorides | Effective precatalysts for Suzuki-Miyaura coupling nih.gov |

| Indolyl phosphines with adamantyl groups | Aryl chlorides, sterically hindered substrates | High catalytic efficiency with low catalyst loading organic-chemistry.org |

Adamantane-Based Systems in C-H Activation and Olefin Metathesis

The unique properties of adamantane have also been exploited in the development of catalytic systems for C-H activation and olefin metathesis. The direct functionalization of the strong C-H bonds of adamantane is a significant challenge in organic synthesis. chemrxiv.orgacs.org

Recent research has demonstrated a photoredox and hydrogen-atom transfer (HAT) dual catalytic system for the direct C-H alkylation of adamantanes. chemrxiv.orguiowa.edu This method shows excellent chemoselectivity for the strong tertiary C-H bonds of the adamantane core, even in the presence of weaker, more traditionally reactive C-H bonds. chemrxiv.orgacs.org This strategy highlights the potential for developing highly selective C-H functionalization methods by leveraging the unique reactivity of the adamantane cage.

In the field of olefin metathesis, a powerful reaction for the rearrangement of carbon-carbon double bonds, adamantane has been incorporated into catalyst design. wikipedia.org For example, a Z-selective Grubbs-type olefin metathesis catalyst features an N-heterocyclic carbene ligand with adamantyl substituents (IAd). nih.gov The steric bulk of the adamantyl groups on the ligand helps to control the selectivity of the metathesis reaction.

Design of Recyclable Catalysts utilizing Adamantane Scaffolds

The development of recyclable catalysts is a key goal in green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. The robust and stable nature of the adamantane scaffold makes it an attractive component for the design of such catalysts.

While specific examples of recyclable catalysts based on 3,5-dimethyl-1-adamantanemethanol are not prevalent in the reviewed literature, the principles of using adamantane derivatives in catalyst design suggest their potential in this area. The lipophilic nature of adamantane could be exploited for catalyst recovery through liquid-liquid separation techniques. Furthermore, adamantane derivatives can be anchored to solid supports, such as polymers or silica (B1680970), to create heterogeneous catalysts that are easily separated from the reaction mixture and reused. The introduction of adamantane into ligand structures can also enhance the thermal and chemical stability of the catalyst, contributing to its longevity and recyclability. acs.org

Medicinal Chemistry and Biological Target Research

The rigid, lipophilic, and three-dimensional structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, from antiviral to neuroprotective agents. The introduction of substituents, such as methyl groups at the 3 and 5 positions, can significantly influence the biological activity and pharmacokinetic properties of these compounds. While research specifically focused on this compound is limited in the public domain, the broader exploration of the 3,5-dimethyladamantane scaffold provides insights into its potential roles in drug development.

Adamantane Scaffolds in Rational Drug Design

The process of rational drug design often involves computational methods like molecular docking and molecular dynamics simulations to predict the binding modes and stability of compounds within a receptor's active site. nih.govnih.gov For adamantane-based compounds, these studies help in understanding how the cage-like structure fits into hydrophobic pockets of target proteins. The addition of methyl groups, as in the 3,5-dimethyladamantane scaffold, further modifies the size, shape, and lipophilicity, which can be fine-tuned in the design process to achieve better target engagement. For example, computational tools can predict how the altered scaffold of a molecule like this compound might influence its reactivity and potential as an inhibitor for specific enzymes. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. In the context of adamantane derivatives, SAR studies explore how modifications to the adamantane core, including the number and position of substituents, affect biological activity.

This principle underscores the importance of SAR in guiding the design of new adamantane-based therapeutic agents, where substitutions on the cage are systematically varied to achieve the desired biological effect.

Investigation of Adamantane-Based Compounds as Enzyme Inhibitors (e.g., DPP-IV, 11β-HSD1)

The adamantane scaffold has been successfully incorporated into potent enzyme inhibitors. For instance, adamantane-based drugs such as Vildagliptin and Saxagliptin are established dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. mdpi.com

More recent research has focused on adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key therapeutic target for metabolic syndrome, obesity, and type 2 diabetes because it converts inactive cortisone (B1669442) into active cortisol, a glucocorticoid. mdpi.comprobiologists.com Inhibiting 11β-HSD1 in tissues like the liver and adipose tissue is considered a promising strategy to ameliorate the symptoms associated with excessive cortisol levels. mdpi.com

Several studies have explored adamantane-linked compounds as potential 11β-HSD1 inhibitors.

Adamantane-linked 1,2,4-triazoles: A series of adamantane-linked 1,2,4-triazole (B32235) derivatives were identified as potent inhibitors of 11β-HSD1. mdpi.com In silico docking studies predicted that these compounds could effectively bind to the enzyme's active site. mdpi.com

Dammarane-type derivatives: Inspired by natural 11β-HSD1 inhibitors, a series of dammarane-type derivatives, which feature a polycyclic structure, were synthesized and evaluated. Several of these compounds showed selective inhibitory activity against both human and mouse 11β-HSD1. nih.gov

Pyrimidine-based inhibitors: Another potent 11β-HSD1 inhibitor, known as Compound C, features a 2-adamantyl substituent. However, studies showed that its beneficial metabolic effects were most significant at high doses, suggesting potential off-target effects or a need for high concentrations to achieve central nervous system penetration. nih.gov

These studies demonstrate the utility of the adamantane scaffold in designing selective enzyme inhibitors, although specific research on this compound in this context is not prominently documented.

Table 1: Research on Adamantane Derivatives as 11β-HSD1 Inhibitors

| Compound Class/Derivative | Key Findings |